molecular formula C12H9F2N5O2S B6918992 N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6918992
M. Wt: 325.30 g/mol
InChI Key: DKUOHYXJCMUOJI-UHFFFAOYSA-N
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Description

N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of heterocyclic structures, including pyridine, oxazole, and thiadiazole

Properties

IUPAC Name

N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N5O2S/c13-11(14)21-8-2-1-7(15-6-8)5-16-12-18-17-10(22-12)9-3-4-20-19-9/h1-4,6,11H,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUOHYXJCMUOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)CNC2=NN=C(S2)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the pyridine derivative:

    Construction of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the thiadiazole ring:

    Coupling reactions: The final step involves coupling the pyridine, oxazole, and thiadiazole moieties under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biological Research: It is used in research to study its effects on various biological systems and its potential as a therapeutic agent.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine: can be compared with other heterocyclic compounds that contain similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties

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